N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester
CAS No.: 154248-99-4
Cat. No.: VC20776135
Molecular Formula: C15H25N3O3S
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154248-99-4 |
---|---|
Molecular Formula | C15H25N3O3S |
Molecular Weight | 327.4 g/mol |
IUPAC Name | methyl (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate |
Standard InChI | InChI=1S/C15H25N3O3S/c1-9(2)12(14(19)21-6)17-15(20)18(5)7-11-8-22-13(16-11)10(3)4/h8-10,12H,7H2,1-6H3,(H,17,20)/t12-/m0/s1 |
Standard InChI Key | WMOQPDKCUZISQT-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)OC |
SMILES | CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC |
Canonical SMILES | CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC |
Introduction
N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester is a synthetic organic compound with applications in pharmaceutical research, particularly as an intermediate in antiviral drug synthesis. This valine-derived ester features a thiazole moiety and a methyl carbamate group, contributing to its role in complex chemical syntheses. Below is a detailed analysis of its properties, synthesis, and research relevance.
Physicochemical Properties
Property | Value | Source |
---|---|---|
Density | 1.136 g/cm³ | |
Boiling Point | 490.86°C at 760 mmHg | |
Flash Point | 250.664°C | |
Melting Point | Not reported | |
Solubility | Likely soluble in organic solvents (e.g., dioxane) |
Synthesis and Applications
Key Synthetic Pathways
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Precursor to Ritonavir:
The compound serves as an intermediate in synthesizing ritonavir, an HIV protease inhibitor. It is hydrolyzed to form the free acid, which is then converted into a mixed anhydride for coupling with other pharmacophores . -
Stepwise Synthesis:
Industrial Relevance
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Critical for constructing ritonavir’s complex peptide-like backbone.
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Patents highlight its use in scalable processes for antiretroviral drug production .
Analytical and Spectroscopic Data
Parameter | Details | Source |
---|---|---|
CAS Registry | 154248-99-4 | |
PubChem CID | 10520283 | |
SMILES | COC(=O)[C@@H](C(C)C)NC(=O)N(C)Cc1c(sc(n1)C(C)C) | |
InChI Key | PUYDLSXVHJWEHU-MERQFXBCSA-M |
Research and Patent Landscape
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